4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a hydroxy group, an indole moiety, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactionsThe final step often involves the formation of the pyrrol-2-one ring through cyclization reactions under specific conditions such as the presence of a base or an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The indole moiety is known to interact with various biological targets, while the thienyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)-2-methyl-1H-indol-3-yl acetic acid
- 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole and thienyl groups makes it particularly interesting for applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C25H19ClN2O3S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H19ClN2O3S/c26-17-9-7-15(8-10-17)23(29)21-22(20-6-3-13-32-20)28(25(31)24(21)30)12-11-16-14-27-19-5-2-1-4-18(16)19/h1-10,13-14,22,27,29H,11-12H2/b23-21- |
InChI Key |
ONCUJRIGZJQKIN-LNVKXUELSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC=CS5 |
Origin of Product |
United States |
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